Higher Affinity Substrate for Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR) than 4-Hydroxyphenylpyruvic Acid
Hydroxypyruvic acid (β-HP) exhibits a substantially lower Michaelis-Menten constant (Km) for ArH(P)PR from *Actaea racemosa* compared to its close analog 4-hydroxyphenylpyruvic acid (pHPP), indicating higher binding affinity. A direct head-to-head comparison revealed that β-HP is the preferred substrate for this enzyme [1].
| Evidence Dimension | Substrate Affinity (Km) for Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR) |
|---|---|
| Target Compound Data | Km = 0.26 ± 0.12 mM |
| Comparator Or Baseline | 4-Hydroxyphenylpyruvic acid (pHPP): Km = 1.13 ± 0.12 mM |
| Quantified Difference | 4.3-fold lower Km (higher affinity) |
| Conditions | Recombinant ArH(P)PR enzyme from *Actaea racemosa* expressed in *E. coli*; NADPH-dependent reduction assay; 38 °C, pH 7.5 [1]. |
Why This Matters
This 4.3-fold higher affinity for hydroxypyruvic acid dictates its preferential use over pHPP in assays probing this reductase's role in photorespiration and phenylpropanoid biosynthesis, ensuring accurate pathway reconstruction.
- [1] Jahn, A.; Petersen, M. Hydroxy(phenyl)pyruvic acid reductase in Actaea racemosa L.: a putative enzyme in cimicifugic and fukinolic acid biosynthesis. Sci. Rep. 2024. (Data from Abstract). View Source
